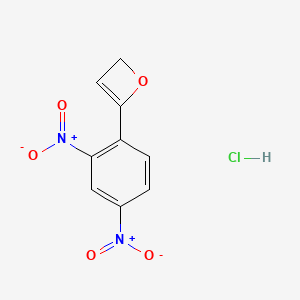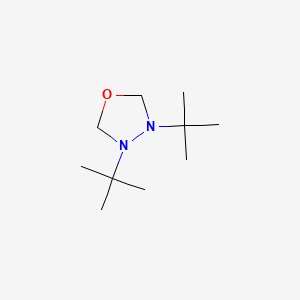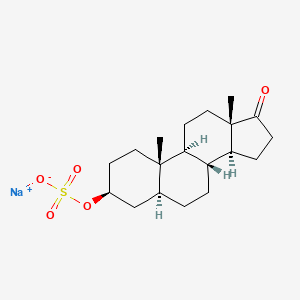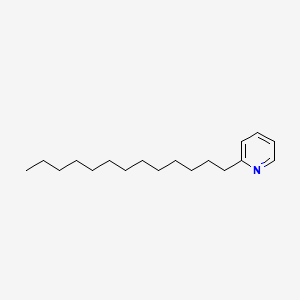
Ammonium fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium fumarate is a chemical compound with the formula (NH₄)₂C₄H₂O₄. It is the ammonium salt of fumaric acid and is known for its applications in various fields, including food additives, pharmaceuticals, and industrial processes . As a food additive, it is designated with the E number E368 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium fumarate can be synthesized through the neutralization of fumaric acid with ammonium hydroxide. The reaction typically involves dissolving fumaric acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain dithis compound crystals .
Industrial Production Methods: Industrial production of dithis compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystalline form of dithis compound is preferred for its stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid.
Reduction: Under specific conditions, it can be reduced to succinic acid.
Substitution: Dithis compound can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reactions with metal salts can lead to the formation of metal fumarates.
Major Products Formed:
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Metal fumarates.
Wissenschaftliche Forschungsanwendungen
Diammonium fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Dithis compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used as a food additive, it acts as an acidity regulator and preservative
Wirkmechanismus
The mechanism of action of diammonium fumarate involves its interaction with cellular pathways. It is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. This activation leads to the upregulation of antioxidant proteins, providing protection against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Ammonium fumarate: Similar in structure but contains only one ammonium ion.
Dimethyl fumarate: An ester of fumaric acid, used in the treatment of multiple sclerosis.
Monothis compound: Contains one ammonium ion and one hydrogen ion
Uniqueness: Dithis compound is unique due to its dual ammonium ions, which enhance its solubility and reactivity compared to its monoammonium counterpart. Its applications in food and pharmaceuticals also distinguish it from other fumarates .
Eigenschaften
CAS-Nummer |
32378-54-4 |
|---|---|
Molekularformel |
C4H10N2O4 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
diazanium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);2*1H3/b2-1+;; |
InChI-Schlüssel |
CKKXWJDFFQPBQL-SEPHDYHBSA-N |
Isomerische SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


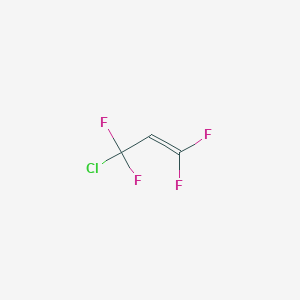
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
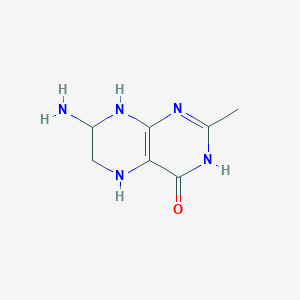
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
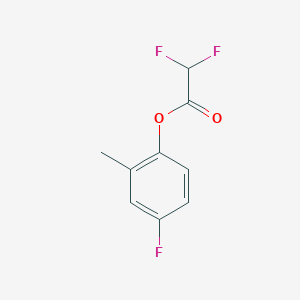

![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)

![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
